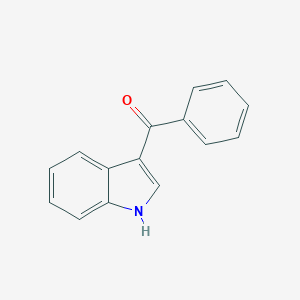

3-Benzoylindole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149903. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-indol-3-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15(11-6-2-1-3-7-11)13-10-16-14-9-5-4-8-12(13)14/h1-10,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHQLIGSIQGNBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164980 | |

| Record name | 3-Benzoylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672358 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15224-25-6 | |

| Record name | 3-Benzoylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15224-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzoylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015224256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15224-25-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 15224-25-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzoylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzoylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BENZOYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCO4O32860 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of 3-Benzoylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylindole, with the IUPAC name (1H-indol-3-yl)(phenyl)methanone, is a heterocyclic organic compound that serves as a crucial scaffold in medicinal chemistry.[1] Its structure, featuring an indole core substituted with a benzoyl group at the 3-position, is a key intermediate in the synthesis of various biologically active molecules, including synthetic cannabinoids and potential therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive technical overview of the core structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity of this compound.

Chemical Structure and Core Components

The molecular structure of this compound is characterized by two primary components: a bicyclic indole ring system and an attached benzoyl group.

-

Indole Core : This is a bicyclic aromatic heterocycle consisting of a six-membered benzene ring fused to a five-membered, nitrogen-containing pyrrole ring. The indole nucleus is a common motif in a wide range of natural products and pharmaceuticals.

-

Benzoyl Group : A phenyl group attached to a carbonyl (C=O) group. In this compound, the carbonyl carbon of the benzoyl moiety is bonded to the C3 position of the indole ring. This electron-withdrawing group significantly influences the electronic properties and reactivity of the indole ring.

The logical relationship of these structural components can be visualized as follows:

Physicochemical and Crystallographic Data

The fundamental physicochemical and crystallographic properties of this compound are summarized below, providing essential data for experimental design and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (1H-indol-3-yl)(phenyl)methanone | [1] |

| CAS Number | 15224-25-6 | [1][2] |

| Molecular Formula | C₁₅H₁₁NO | [1][2] |

| Molecular Weight | 221.25 g/mol | [1] |

| Melting Point | 238–240 °C | [3] |

| Solubility (pH 7.4) | 1.9 µg/mL | [1] |

| Appearance | Pale yellow crystals | [3] |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [1] |

| Space Group | P 1 21/n 1 | [1] |

| a | 13.2486 Å | [1] |

| b | 7.0891 Å | [1] |

| c | 13.5496 Å | [1] |

| β | 114.155° | [1] |

| Z | 4 | [1] |

Spectroscopic Analysis

Spectroscopic data is critical for the unambiguous identification and structural elucidation of this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a distinct fragmentation pattern useful for its identification. The molecular ion peak is prominent, and key fragments arise from the cleavage of the benzoyl group and within the indole core.

Table 3: Major EI-MS Fragmentation Peaks for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 221 | 99.99% | [M]⁺ (Molecular Ion) |

| 220 | 18.40% | [M-H]⁺ |

| 144 | 37.60% | [M-C₆H₅]⁺ or [Indole-C=O]⁺ |

| 116 | - | [144-CO]⁺ |

The primary fragmentation pathway involves the cleavage of the bond between the indole ring and the benzoyl group, leading to the formation of an indolyl-carbonyl cation at m/z 144. Further loss of carbon monoxide from this fragment can produce the ion at m/z 116.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Analysis of the spectrum from the NIST Chemistry WebBook reveals characteristic absorption bands.[2]

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | N-H stretch of the indole ring |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1620 | Strong | C=O stretch (ketone), conjugated |

| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretching |

| ~750 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Indole N-H | 8.0 - 8.5 (broad s) | - | Deshielded proton on nitrogen. |

| Indole C2-H | 7.8 - 8.2 (d) | ~135 | Deshielded by adjacent nitrogen and benzoyl group. |

| Indole C4-H | 7.9 - 8.3 (d) | ~122 | Deshielded due to proximity to the benzoyl carbonyl. |

| Indole C5,C6-H | 7.2 - 7.5 (m) | ~123, ~121 | Typical aromatic region for indole. |

| Indole C7-H | 7.2 - 7.5 (d) | ~112 | Typical aromatic region for indole. |

| Benzoyl C2',C6'-H | 7.7 - 7.9 (d) | ~130 | Ortho protons of the phenyl ring. |

| Benzoyl C3',C5'-H | 7.4 - 7.6 (t) | ~128 | Meta protons of the phenyl ring. |

| Benzoyl C4'-H | 7.4 - 7.6 (t) | ~133 | Para proton of the phenyl ring. |

| Carbonyl C=O | - | ~190 | Typical chemical shift for a conjugated ketone carbonyl. |

| Indole C3 | - | ~118 | Quaternary carbon attached to the carbonyl. |

| Indole C3a, C7a | - | ~126, ~137 | Quaternary carbons of the indole ring fusion. |

| Benzoyl C1' | - | ~138 | Quaternary carbon of the phenyl ring attached to C=O. |

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound exist. A reliable and well-documented procedure is provided by Organic Syntheses, which involves the hydrolysis of a dithiane precursor.[3]

Reaction Scheme: Indole -> 3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole -> this compound

Detailed Protocol for the Hydrolysis of 3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole: [3]

-

Apparatus Setup: A 100-mL, single-necked, round-bottomed flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole (1.55 g, 5.00 mmol)

-

Silver nitrate (AgNO₃) (3.40 g, 20.0 mmol)

-

Aqueous 80% acetonitrile (CH₃CN) (50 mL)

-

Aqueous 2 N sodium carbonate (Na₂CO₃) (50 mL)

-

-

Procedure: a. The flask is charged with 1.55 g (5.00 mmol) of 3-(2-phenyl-1,3-dithian-2-yl)-1H-indole, 3.40 g (20.0 mmol) of silver nitrate, and 50 mL of aqueous 80% acetonitrile. b. The reaction mixture is stirred and heated to reflux. Reflux temperatures are maintained for 90 minutes, during which time the mixture gradually turns yellow. c. After cooling, the mixture is filtered to remove insoluble material. d. The collected solids are washed with three 20-mL portions of hot 10% ethanol in dichloromethane. e. The combined organic solutions (filtrate and washings) are washed with 50 mL of aqueous 2 N sodium carbonate, dried over anhydrous sodium sulfate, and filtered. f. The filtrate is concentrated to a small volume under reduced pressure, which results in a residue that gradually deposits crystals. g. The crystals are collected by filtration to provide 0.94–0.97 g (85–88% yield) of pure this compound.

-

Purification and Characterization: The product can be further purified by recrystallization if necessary. The melting point of the pure product is 238–240 °C.

Reactivity and Applications

The structure of this compound dictates its chemical reactivity and utility in drug development.

-

Reactivity: The presence of the electron-withdrawing benzoyl group at the C3 position deactivates the pyrrole ring towards electrophilic attack at C2. However, the overall structure can undergo various transformations:

-

N-Alkylation/Acylation: The indole nitrogen can be readily functionalized.

-

Reduction: The carbonyl group can be reduced to a methylene or hydroxyl group.

-

Oxidation: The indole ring can be oxidized under specific conditions.

-

Electrophilic Substitution: Under forcing conditions, electrophilic substitution can occur on the benzene portion of the indole ring.

-

-

Applications in Drug Development:

-

Synthetic Cannabinoids: 3-Benzoylindoles are precursors to a class of synthetic cannabinoids, where modifications to the indole nitrogen and the phenyl ring of the benzoyl group modulate potency and selectivity for cannabinoid receptors.

-

Anticancer Agents: Certain derivatives have shown promise as inhibitors of specific enzymes or pathways involved in cancer progression.

-

Antimicrobial and Anti-inflammatory: The indole scaffold is a "privileged structure" in medicinal chemistry, and this compound derivatives are continuously being explored for a wide range of biological activities.

-

References

The Cannabimimetic Mechanism of 3-Benzoylindoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylindoles represent a significant class of synthetic cannabimimetic agents, known for their potent interaction with the endocannabinoid system. Initially synthesized for research purposes to explore the structure-activity relationships of cannabinoid receptors, these compounds have also emerged in recreational drug markets, highlighting their potent psychoactive effects. This technical guide provides an in-depth analysis of the mechanism of action of 3-benzoylindoles, focusing on their engagement with cannabinoid receptors, the subsequent downstream signaling cascades, and the structural determinants of their activity.

Core Mechanism of Action: Cannabinoid Receptor Agonism

The primary mechanism by which 3-benzoylindoles exert their cannabimimetic effects is through their action as agonists at the cannabinoid receptors, primarily the CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that are integral components of the endocannabinoid system.

-

CB1 Receptors: Predominantly located in the central nervous system, CB1 receptors are responsible for the psychoactive effects of cannabinoids. Agonism at these receptors by 3-benzoylindoles leads to the characteristic effects associated with cannabis use, such as euphoria, altered perception, and cognitive changes.

-

CB2 Receptors: Primarily found in the peripheral nervous system and on immune cells, CB2 receptors are involved in modulating inflammation and immune responses. The interaction of 3-benzoylindoles with CB2 receptors is an area of interest for potential therapeutic applications, devoid of the psychoactive effects mediated by CB1.

Quantitative Analysis of Receptor Interaction

The affinity and functional potency of 3-benzoylindoles for cannabinoid receptors are critical determinants of their pharmacological profile. These parameters are typically quantified using in vitro assays, with the data summarized below.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| RCS-4 | CB1 | 7300[1] | 54[1][2] |

| CB2 | Not Reported | 4.5[1][2] | |

| RCS-2 | CB1 | Not Reported | 574[1][2] |

| CB2 | Not Reported | 46[1][2] | |

| RCS-3 | CB1 | Not Reported | Not Reported |

| CB2 | Not Reported | Not Reported | |

| AM-694 | CB1 | 0.08 | 52.8 |

| CB2 | 1.44 | Not Reported |

Downstream Signaling Pathways

Upon binding of a 3-benzoylindole agonist, the cannabinoid receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. These pathways are complex and can vary depending on the specific compound and cell type. The primary signaling mechanism involves the activation of inhibitory G-proteins (Gi/o).

G-Protein Dependent Signaling

The activation of Gi/o proteins by this compound-bound cannabinoid receptors initiates several downstream events:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: This includes the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: This involves a cascade of protein phosphorylation events, including the activation of extracellular signal-regulated kinase (ERK).

G-Protein Dependent Signaling Cascade

Experimental Protocols

The characterization of 3-benzoylindoles as cannabimimetic agents relies on a suite of established experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Radioligand Binding Assay Workflow

Detailed Methodology:

-

Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled this compound test compound.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

GTPγS Binding Assay Workflow

Detailed Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes containing the cannabinoid receptor of interest are prepared.

-

Incubation: The membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of the this compound agonist.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximum effect (Emax) are determined from the dose-response curve.

Conclusion

3-Benzoylindoles are potent cannabimimetic agents that act as agonists at CB1 and CB2 receptors. Their mechanism of action involves the activation of Gi/o-protein coupled signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of ion channels and MAPK cascades. The quantitative data on their receptor affinity and functional potency, combined with a detailed understanding of their downstream signaling, is crucial for both understanding their physiological effects and for the rational design of novel therapeutic agents targeting the endocannabinoid system. Further research is warranted to fully elucidate the structure-activity relationships within this chemical class and to explore the therapeutic potential of selective CB2 agonists.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Benzoylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylindole is a key heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of various biologically active molecules. Its indole core, substituted with a benzoyl group at the 3-position, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its role as a precursor in significant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its handling, reactivity, and biological activity. These properties dictate its solubility in various solvents, its behavior in physiological environments, and its suitability for different synthetic modifications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₁NO | [1] |

| Molecular Weight | 221.25 g/mol | [1][2] |

| Melting Point | 238-240 °C (recrystallized) | [3] |

| 170 °C | [4] | |

| Boiling Point | 422.1 ± 18.0 °C (Predicted) | [4] |

| Density | 1.229 ± 0.06 g/cm³ (Predicted) | [4] |

| Water Solubility | 1.9 µg/mL (at pH 7.4) | [2][5] |

| pKa | 15.55 ± 0.30 (Predicted) | [4] |

| logP (Octanol-Water) | 3.7 (Predicted) | [2][6] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development and scientific research. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: A small, powdered sample of the crystalline material is heated slowly, and the temperature range over which it transitions from a solid to a liquid is observed. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)[4]

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is completely dry and in a fine powder form. If necessary, pulverize the crystals using a mortar and pestle.[4]

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm by pressing the open end into the powder and then tapping the sealed end on a hard surface to compact the sample.[4][7]

-

Place the packed capillary tube into the heating block of the melting point apparatus.[7]

-

If the approximate melting point is unknown, perform a rapid initial determination by heating at a rate of 10-20°C per minute.[7]

-

For an accurate measurement, start with a fresh sample and heat rapidly to about 15-20°C below the approximate melting point.[7]

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Dispose of the used capillary tube in a designated glass waste container.

Solubility Determination in Water

Understanding the aqueous solubility of a compound is vital for predicting its behavior in biological systems.

Principle: A specified amount of the solute is added to a specified volume of water and agitated. The solubility is determined by observing the extent to which the solute dissolves.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Pipettes

-

Analytical balance

Procedure:

-

Weigh a precise amount of this compound (e.g., 1-5 mg) and place it into a clean, dry test tube.

-

Add a specific volume of purified water (e.g., 1 mL) to the test tube. For pH-dependent solubility, use a buffered solution at the desired pH.[2][5]

-

Vigorously agitate the mixture using a vortex mixer or shaker for a set period (e.g., 1-2 minutes) to facilitate dissolution.[8]

-

Allow the mixture to stand and observe for any undissolved solid.

-

If the solid dissolves completely, the compound is soluble at that concentration. The process can be repeated with increasing amounts of solute to determine the saturation point.

-

If solid remains, the compound is considered insoluble or sparingly soluble at that concentration. The amount of dissolved compound can be quantified by techniques such as UV-Vis spectroscopy or HPLC analysis of the supernatant after centrifugation.

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (P). The logarithm of this value is logP.[9]

Apparatus:

-

Separatory funnel or vials

-

Shaker

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC system

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

Procedure (Shake-Flask Method):

-

Prepare pre-saturated solvents by mixing equal volumes of n-octanol and water (or buffer) and shaking vigorously. Allow the layers to separate completely.[10]

-

Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

In a separatory funnel or vial, add a known volume of the pre-saturated n-octanol containing this compound and a known volume of the pre-saturated water (or buffer).

-

Shake the mixture for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.[10]

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of this compound in each phase using a suitable analytical method like UV-Vis spectroscopy or HPLC.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Calculate logP as the base-10 logarithm of P.[9]

Role in Signaling Pathways and Experimental Workflows

This compound is a critical building block for a class of synthetic cannabinoids, such as JWH-018, which are potent agonists of the cannabinoid receptors CB1 and CB2.[11][12] These receptors are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes.

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids derived from this compound mimic the action of endogenous cannabinoids by binding to and activating CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).[13][14] This activation initiates a cascade of intracellular signaling events.

Caption: Cannabinoid receptor activation by synthetic cannabinoids.

Experimental Workflow: Synthesis of a JWH-018 Analog from this compound

The synthesis of synthetic cannabinoids often starts with the acylation of indole to form a 3-acylindole intermediate, which is then further modified. The following diagram illustrates a generalized workflow for the synthesis of a JWH-018 type compound, where this compound can be considered a key precursor structure.

Caption: Generalized synthesis of a JWH-type analog.

Conclusion

This compound is a compound of significant interest due to its foundational role in the synthesis of pharmacologically active molecules, particularly synthetic cannabinoids. A thorough understanding of its physicochemical properties, coupled with robust experimental protocols for their determination, is essential for its effective use in research and drug development. The insights into its involvement as a precursor in the cannabinoid signaling pathway highlight its importance in medicinal chemistry and pharmacology. This guide provides a comprehensive technical resource for professionals working with this versatile indole derivative.

References

- 1. 3.3. Determination of Experimental logP Values [bio-protocol.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. This compound | C15H11NO | CID 84845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. acdlabs.com [acdlabs.com]

- 10. agilent.com [agilent.com]

- 11. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]

- 12. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cannabinoid receptors and their ligands: ligand-ligand and ligand-receptor modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 3-Benzoylindole and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-benzoylindole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. These compounds have shown significant potential in the development of novel therapeutics, particularly in the fields of oncology, immunology, and neurology. This technical guide provides an in-depth overview of the biological activities of this compound and its analogs, focusing on their mechanisms of action, quantitative structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research has focused on the anticancer properties of this compound analogs, with many derivatives demonstrating potent cytotoxicity against a range of cancer cell lines. A primary mechanism underlying this activity is the inhibition of tubulin polymerization. These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase, and ultimately inducing apoptosis.

Quantitative Data: Inhibition of Tubulin Polymerization and Cytotoxicity

The following table summarizes the in vitro activity of selected 3-aroyl- and arylthioindole analogs, highlighting their potency in inhibiting tubulin polymerization and their cytotoxic effects on various cancer cell lines.

| Compound ID | Modification | Tubulin IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (nM) |

| ATI-1 | 2-phenyl, 3-(3,4,5-trimethoxyphenyl)thio | 2.6 | MCF-7 | 34 |

| ATI-2 | ATI-1 with 5-bromo | 1.6 | MCF-7 | 43 |

| ATI-3 | ATI-1 with 5-methyl | 2.7 | MCF-7 | 16 |

| ATI-4 | ATI-1 with 5-methoxy | 4.1 | MCF-7 | 22 |

| OXi8006 | 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3",4",5"-trimethoxybenzoyl)-6-methoxyindole | 1.1 | MDA-MB-231 | 32 |

| Compound 8g | 2-aryl-3-aroylindole derivative | - | K562 | - |

Modulation of Cannabinoid Receptors

Certain this compound analogs, particularly those with an indanoyl group, have been identified as potent ligands for cannabinoid receptors (CB1 and CB2). These receptors are key components of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, inflammation, appetite, and mood. The development of selective CB2 receptor modulators is of particular interest for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.

Quantitative Data: Cannabinoid Receptor Binding Affinity

The binding affinities of representative 3-(indanoyl)indole analogs for human CB1 and CB2 receptors are presented below.

| Compound ID | N1-Substituent | R2 | hCB1 Ki (nM) | hCB2 Ki (nM) |

| GBD-002 | pentyl | H | 1.46 ± 0.49 | 1.36 ± 0.52 |

| GBD-003 | pentyl | H | 38.8 ± 19.8 | 4.9 ± 0.2 |

| Analog 26 | propyl | H | - | - |

| Analog 35 | 4-pentynyl | H | - | - |

| Analog 49 | 4-pentynyl | CH3 | - | - |

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Studies on indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (DIM), which are structurally related to 3-benzoylindoles, have demonstrated their ability to inhibit this pathway.[1] Evidence suggests that some indole derivatives can directly inhibit the phosphorylation and activation of Akt, a central kinase in this pathway, and subsequently suppress the activity of mTOR.[1]

Signaling Pathway Diagram

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Workflow Diagram:

Caption: Workflow for the in vitro tubulin polymerization assay.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol) to a final concentration of 3-4 mg/mL. Keep on ice.

-

Prepare a stock solution of the this compound analog in DMSO. Serially dilute the stock solution to obtain the desired test concentrations.

-

-

Assay Procedure:

-

In a pre-chilled 96-well plate, add the G-PEM buffer, the test compound at various concentrations, and finally the tubulin solution. The final volume in each well should be 100-200 µL.

-

Include positive controls (e.g., colchicine, nocodazole) and a negative control (DMSO vehicle).

-

Immediately place the plate in a temperature-controlled spectrophotometer set at 37°C.

-

Monitor the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes. The scattering of light by the forming microtubules results in an increase in absorbance.

-

-

Data Analysis:

-

Plot the absorbance values against time to generate polymerization curves.

-

Determine the rate of polymerization from the slope of the linear phase of the curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.

Methodology:

-

Cell Seeding:

-

Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound analog in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only) from all readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

-

Determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) by plotting the percentage of viability against the compound concentration.

-

Cannabinoid Receptor Binding Assay

This assay determines the affinity of a compound for the CB1 and CB2 receptors using a radioligand competition format.

Methodology:

-

Membrane Preparation:

-

Use commercially available cell membranes prepared from cells stably expressing human CB1 or CB2 receptors.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes (5-10 µg of protein per well), a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940), and the this compound analog at various concentrations in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

To determine non-specific binding, include wells with a high concentration of a known non-labeled cannabinoid ligand (e.g., WIN 55,212-2).

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold wash buffer.

-

-

Scintillation Counting and Data Analysis:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of radioligand binding for each concentration of the test compound.

-

Calculate the Ki value (inhibitory constant) from the IC50 value (the concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins in the PI3K/Akt/mTOR pathway, particularly their phosphorylation status, which indicates their activation state.

Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cancer cells with the this compound analog for a specified time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-mTOR, anti-total mTOR) overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibodies.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein activation.

-

Conclusion

This compound and its analogs represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. Their ability to interact with diverse biological targets, including tubulin, cannabinoid receptors, and key signaling proteins, underscores the importance of this scaffold in drug discovery. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the promising biological activities of these molecules. Future research will likely focus on optimizing the potency and selectivity of these compounds, as well as elucidating their in vivo efficacy and safety profiles.

References

In-Depth Spectral Analysis of 3-Benzoylindole: A Technical Guide for Researchers

An examination of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data of the versatile synthetic intermediate, 3-benzoylindole, is critical for its unambiguous identification and characterization. This technical guide provides a comprehensive analysis of its spectral data, outlines the experimental protocols for data acquisition, and presents a logical workflow for spectral interpretation, serving as a vital resource for researchers, scientists, and professionals in drug development.

Summary of Spectral Data

The structural elucidation of this compound (C₁₅H₁₁NO, Molar Mass: 221.25 g/mol ) is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in searched resources | - | - | - |

Note: Specific, quantitative ¹H NMR data for this compound was not available in the searched resources. The data for the closely related compound, 3-(2'-iodo)-benzoyl-2-methylindole, is presented in Table 1a as a reference.

Table 1a: ¹H NMR Spectral Data for 3-(2'-iodo)-benzoyl-2-methylindole in Acetone-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.28 | s | - | NH |

| 7.55–7.48 | m | - | 4H, Aromatic |

| 7.40 | dd | 1.8, 7.2 | 1H, Aromatic |

| 7.39 | d | 7.8 | 1H, Aromatic |

| 7.14 | ddd | 1.2, 7.8, 7.8 | 1H, Aromatic |

| 7.06 | ddd | 1.2, 7.8, 7.8 | 1H, Aromatic |

| 2.33 | s | - | CH₃ |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in searched resources | - |

Note: Specific, quantitative ¹³C NMR data for this compound was not available in the searched resources. The data for the closely related compound, 3-(2'-iodo)-benzoyl-2-methylindole, is presented in Table 2a as a reference.

Table 2a: ¹³C NMR Spectral Data for 3-(2'-iodo)-benzoyl-2-methylindole in Acetone-d₆

| Chemical Shift (δ) ppm | Assignment |

| 189.7 | C=O |

| 146.5 | Aromatic C |

| 146.3 | Aromatic C |

| 143.6 | Aromatic C |

| 136.2 | Aromatic C |

| 131.2 | Aromatic C |

| 130.6 | Aromatic C |

| 128.9 | Aromatic C |

| 128.4 | Aromatic C |

| 123.3 | Aromatic C |

| 122.6 | Aromatic C |

| 121.4 | Aromatic C |

| 114.2 | Aromatic C |

| 111.9 | Aromatic C |

| 14.3 | CH₃ |

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 221 | 99.99 | [M]⁺ (Molecular Ion) |

| 220 | 18.40 | [M-H]⁺ |

| 144 | 37.60 | [M-C₆H₅]⁺ |

| 125 | - | - |

| 116 | - | - |

| 69 | 32.40 | - |

| 57 | 20.70 | - |

Data obtained from GC-MS analysis.[1]

Table 4: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400-3300 | N-H stretch (indole) |

| ~1650-1630 | C=O stretch (benzoyl ketone) |

| ~1600-1450 | C=C stretch (aromatic rings) |

| ~1300-1000 | C-N stretch |

| ~750-700 | C-H bend (aromatic) |

Note: The IR spectrum for this compound is available through the NIST WebBook. The exact peak values are best determined from the spectrum itself.[2]

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width (typically 0-12 ppm), number of scans (e.g., 16-64), and a relaxation delay (e.g., 1-5 seconds) to ensure full relaxation of the protons.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary, especially for quaternary carbons.

Mass Spectrometry (MS)

Sample Introduction: For a solid sample like this compound, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction. In GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for small organic molecules. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the spectrum can be obtained using several methods:

-

KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Nujol Mull: The sample is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light absorbed at each wavelength. The data is then Fourier transformed to produce the final spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectral Data Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic molecule like this compound using the combined spectral data.

References

The Pivotal Role of 3-Benzoylindole as a Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-benzoylindole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile key intermediate for the development of a diverse array of therapeutic agents. Its unique structural features allow for facile modification, enabling the fine-tuning of pharmacological properties to target a range of biological pathways. This technical guide provides a comprehensive overview of the critical role of 3-benzoylindoles in drug discovery, with a focus on their applications as anticancer, anti-inflammatory, and cannabinoid receptor modulating agents.

Anticancer Activity of this compound Derivatives

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit tubulin polymerization and modulate key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action: Disruption of Microtubule Dynamics and PI3K/Akt/mTOR Signaling

A primary anticancer mechanism of certain this compound derivatives is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Furthermore, indole derivatives, including those with a 3-benzoyl moiety, have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis. Specifically, some indole compounds have been observed to inhibit Akt and downstream mTOR, leading to the suppression of tumor growth.[1]

Structure-Activity Relationship (SAR)

The anticancer activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the indole and benzoyl rings.

-

Substitution on the Indole Ring: The introduction of electron-donating groups at the 4th position of a pyrrole ring (a related heterocyclic structure) has been shown to increase anti-cancer activity.[3] For indole derivatives, substitution at the N-1 position with small alkyl groups can enhance activity.

-

Substitution on the Benzoyl Ring: The presence of electron-withdrawing or donating groups on the benzoyl ring can modulate the potency and selectivity of the compounds. For instance, in a series of pyrrole derivatives, compounds bearing a 3,4-dimethoxy phenyl group at the 4th position of the pyrrole ring showed potent anti-cancer activity.[3]

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| cpd 19 | MGC 80-3 | 1.0 - 1.7 | [3] |

| HCT-116 | 1.0 - 1.7 | [3] | |

| CHO | 1.0 - 1.7 | [3] | |

| cpd 21 | HepG2 | 0.5 - 0.9 | [3] |

| DU145 | 0.5 - 0.9 | [3] | |

| CT-26 | 0.5 - 0.9 | [3] | |

| cpd 15 | A549 | 3.6 | [3] |

Experimental Protocols

A general procedure for the synthesis of pyrrole derivatives with potent anticancer activity is as follows:

-

Starting Materials: Substituted anilines, substituted phenacyl bromides, and ethyl acetoacetate.

-

Step 1: Synthesis of β-enaminones: A mixture of substituted aniline and ethyl acetoacetate is heated to afford the corresponding β-enaminone.

-

Step 2: Synthesis of pyrrole derivatives: The β-enaminone is reacted with a substituted phenacyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield the 2,5-disubstituted-1H-pyrrole-3-carboxylate.

-

Step 3: Hydrolysis and Decarboxylation: The ester is hydrolyzed to the corresponding carboxylic acid using a base (e.g., NaOH) followed by decarboxylation by heating to yield the 2,5-disubstituted-1H-pyrrole.

-

Step 4: Friedel-Crafts Acylation: The pyrrole is then acylated with a substituted benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) in an appropriate solvent (e.g., dichloromethane) to afford the final 3-benzoyl-pyrrole derivatives.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO and added to the cells at various concentrations. Control wells receive DMSO alone.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity of this compound Derivatives

This compound derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. This compound derivatives have been designed as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of these compounds is dependent on the substituents on the core structure.

-

Benzothiazole Derivatives: In a series of benzothiazole derivatives bearing a benzenesulfonamide moiety, the presence of an additional hydroxyl or amino group was found to be important for good analgesic activity.[4]

-

Diarylpentanoid Analogues: For diarylpentanoid analogues, the presence of a hydroxyl group on both aromatic rings was critical for bioactivity. Low electron density in one ring and high electron density in the other enhanced nitric oxide (NO) inhibition, a key inflammatory mediator.[5]

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Target | IC50 (µM) | % Edema Inhibition (3h) | Reference |

| 17c | COX-2 (in vivo) | - | 80% | [4] |

| 17i | COX-2 (in vivo) | - | 78% | [4] |

Experimental Protocols

A general synthetic route involves:

-

Starting Materials: 2-aminobenzothiazole and substituted amino acids.

-

Coupling Reaction: The amino group of 2-aminobenzothiazole is coupled with the carboxylic acid of an N-protected amino acid using a coupling agent (e.g., DCC/HOBt or HATU).

-

Deprotection: The protecting group on the amino acid is removed.

-

Sulfonylation: The deprotected amino group is reacted with a substituted benzenesulfonyl chloride to yield the final benzothiazole-benzenesulfonamide derivatives.

-

Animals: Male Wistar rats are used.

-

Compound Administration: The test compounds (this compound derivatives) are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Cannabinoid Receptor Modulation by this compound Derivatives

3-Benzoylindoles are well-established as potent modulators of the cannabinoid receptors, CB1 and CB2. These receptors are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes.

Mechanism of Action: Agonism and Antagonism at CB1 and CB2 Receptors

This compound derivatives can act as either agonists or antagonists at CB1 and CB2 receptors. Agonists activate the receptor, mimicking the effects of endogenous cannabinoids, while antagonists block the receptor, preventing its activation. The development of selective CB2 receptor modulators is of particular interest for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.[6]

Structure-Activity Relationship (SAR)

The affinity and selectivity of this compound derivatives for cannabinoid receptors are highly dependent on their substitution patterns.

-

N-1 Alkyl Chain: The length and nature of the alkyl chain at the N-1 position of the indole ring are crucial for activity. A pentyl chain is often found in potent CB1 agonists.

-

C-2 Position: Addition of a methyl group at the C-2 position of the indole can improve selectivity for the CB2 receptor.[6]

-

Indanoyl Group: Incorporation of a 2,2-dimethylindan-5-oyl group at the C-3 position has led to a new class of ligands with high affinity for human CB2 receptors.[6]

Quantitative Data: Cannabinoid Receptor Binding Affinity

| Compound ID | Receptor | Ki (nM) | Reference |

| GBD-003 | CB1 | 15.0 | [6] |

| CB2 | 1.1 | [6] | |

| Derivative 26 | CB1 | 140 | [6] |

| CB2 | 2.5 | [6] | |

| Derivative 35 | CB1 | >1000 | [6] |

| CB2 | 1.8 | [6] |

Experimental Protocols

A representative synthesis involves:

-

Starting Materials: Dimedone and appropriate reagents to construct the indanone core.

-

Indanone Carboxylic Acid Synthesis: A multi-step synthesis is employed to prepare the desired indanone-5-carboxylic acid.

-

Acid Chloride Formation: The carboxylic acid is converted to the corresponding acid chloride using a chlorinating agent (e.g., thionyl chloride).

-

Friedel-Crafts Acylation: The indanone-5-carbonyl chloride is reacted with indole or a substituted indole in the presence of a Lewis acid to yield the 3-(indanoyl)indole.

-

N-Alkylation: The N-1 position of the indole can be alkylated using an appropriate alkyl halide and a base (e.g., NaH).

-

Membrane Preparation: Membranes from cells expressing either CB1 or CB2 receptors are prepared.

-

Radioligand: A radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) is used.

-

Competitive Binding: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound derivative).

-

Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold is a remarkably versatile platform in drug discovery, providing a foundation for the development of potent and selective agents targeting a range of diseases. Its synthetic tractability allows for extensive structure-activity relationship studies, leading to the optimization of compounds with desired pharmacological profiles. The continued exploration of novel this compound derivatives holds significant promise for the discovery of new and improved therapies for cancer, inflammation, and a variety of other conditions modulated by the endocannabinoid system. This guide provides a foundational understanding of the key aspects of this compound chemistry and pharmacology, intended to aid researchers in this exciting and fruitful area of medicinal chemistry.

References

- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and sar study of diarylpentanoid analogues as new anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Electrophilic Substitution in 3-Benzoylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylindole is a key structural motif found in numerous biologically active compounds and serves as a versatile intermediate in organic synthesis. Understanding its reactivity towards electrophiles is crucial for the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the electrophilic substitution reactions of this compound, detailing the regioselectivity, reaction mechanisms, and experimental protocols for key transformations.

The indole nucleus is an electron-rich heteroaromatic system that readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic. However, the presence of a deactivating benzoyl group at this position significantly alters the molecule's reactivity and directs incoming electrophiles to other positions on the indole ring.

Regioselectivity of Electrophilic Substitution

The benzoyl group at the C3 position of the indole ring is an electron-withdrawing group, which deactivates the pyrrole moiety towards electrophilic attack. Consequently, electrophilic substitution on this compound does not occur at the occupied C3 position but is directed to other positions on the indole nucleus. The primary sites of electrophilic attack are the C2 position of the pyrrole ring and various positions on the benzene ring, with the C6 position being particularly favored in nitration reactions.

The substitution pattern is governed by the stability of the resulting carbocation intermediate (Wheland intermediate). While attack at C2 disrupts the aromaticity of the pyrrole ring, it is still more favorable than attack at other positions within the pyrrole moiety. Substitution on the benzene ring is also a common outcome, influenced by the directing effects of both the fused pyrrole ring and the deactivating benzoyl group.

Key Electrophilic Substitution Reactions

Nitration

The nitration of 3-substituted indoles bearing electron-withdrawing groups, such as the acetyl or cyano group which are electronically similar to the benzoyl group, has been shown to occur predominantly at the C6 position of the benzene ring, with the C4-nitro isomer formed as a minor product. This regioselectivity is attributed to the deactivating nature of the C3-substituent on the pyrrole ring, which makes the benzene ring the more favorable site for electrophilic attack.

Table 1: Regioselectivity of Nitration of 3-Substituted Indoles [1]

| 3-Substituent | Major Product | Minor Product |

| Acetyl | 6-Nitro | 4-Nitro |

| Cyano | 6-Nitro | 4-Nitro |

A plausible reaction mechanism for the nitration of this compound is depicted below. The nitronium ion (NO₂⁺), generated from nitric acid and a strong acid catalyst, acts as the electrophile.

Halogenation

Halogenation of N-benzoylindole has been reported to yield the 3-halo-N-benzoylindole, which can be subsequently hydrolyzed to 3-haloindole.[2] This suggests that the benzoyl group on the nitrogen atom activates the C3 position for electrophilic attack. However, in the case of this compound, the benzoyl group is at the C3 position, which deactivates the pyrrole ring.

While specific quantitative data for the halogenation of this compound is limited, it is anticipated that the reaction would proceed on the benzene ring, similar to nitration, or potentially at the C2 position under forcing conditions. The use of N-halosuccinimides (NBS, NCS) or molecular halogens in the presence of a Lewis acid are common methods for the halogenation of indoles.

Experimental Protocol: General Procedure for Halogenation of N-Acylindoles

A solution of the N-acylindole in a suitable solvent (e.g., carbon tetrachloride, dichloromethane) is treated with a halogenating agent (e.g., N-bromosuccinimide). The reaction mixture is stirred at an appropriate temperature (often room temperature or reflux) until the starting material is consumed. The product is then isolated and purified by standard techniques such as crystallization or chromatography.

Friedel-Crafts Reactions

Friedel-Crafts acylation and alkylation are fundamental electrophilic aromatic substitution reactions.[3] For this compound, the deactivation of the indole nucleus by the C3-benzoyl group makes Friedel-Crafts reactions challenging. Attack of the electrophile is more likely to occur on the benzoyl group's phenyl ring rather than the indole system itself, unless the indole nitrogen is protected with an activating group. No specific reports on the Friedel-Crafts reaction of this compound were found in the reviewed literature.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF).[4][5] While indoles are excellent substrates for this reaction, typically undergoing formylation at the C3 position, the presence of an electron-withdrawing group at C3 in this compound would likely hinder this reaction at the pyrrole ring. It is possible that formylation could occur on the benzene ring under more forcing conditions.

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde (usually formaldehyde), and a primary or secondary amine.[6] For indoles, this reaction typically occurs at the C3 position to yield gramine derivatives. Given the substitution at C3 in this compound, a standard Mannich reaction at this position is not feasible. However, reactions at the N1 position are possible if the indole nitrogen is deprotonated, or potentially at the C2 position under specific conditions, although this is less common.

The Role of N-Protection

Protection of the indole nitrogen with a suitable group can significantly influence the outcome of electrophilic substitution reactions. An electron-donating protecting group can increase the nucleophilicity of the indole ring and may alter the regioselectivity of the substitution. Conversely, an electron-withdrawing protecting group will further deactivate the ring. For this compound, N-protection could be a strategic tool to direct electrophilic attack to a desired position. For instance, a bulky N-protecting group might sterically hinder attack at the C2 position, favoring substitution on the benzene ring.

Conclusion

The electrophilic substitution of this compound is a complex process governed by the strong electron-withdrawing nature of the benzoyl group at the C3 position. This substituent deactivates the pyrrole ring, directing electrophilic attack primarily to the C6 position of the fused benzene ring, with minor substitution at other positions such as C4. While reactions like nitration have been shown to proceed with this regioselectivity, other classical electrophilic aromatic substitutions such as halogenation, Friedel-Crafts reactions, Vilsmeier-Haack, and Mannich reactions are less straightforward and require further investigation to establish their scope and limitations with this particular substrate. The strategic use of N-protection offers a potential avenue for modulating the reactivity and directing the regiochemical outcome of these transformations. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and functionalization of this compound derivatives for various applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Thermal Stability of 3-Benzoylindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of 3-benzoylindole derivatives, a class of compounds with significant interest in medicinal chemistry for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding the thermal stability of these compounds is crucial for their development as therapeutic agents, impacting storage, formulation, and manufacturing processes.

Quantitative Thermal Stability Data

The thermal stability of this compound derivatives and related heterocyclic compounds is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures, while DSC measures the heat flow into or out of a sample, indicating thermal events like melting and crystallization.

The following table summarizes quantitative thermal stability data for a series of heterocyclic compounds, which can serve as a reference for understanding the thermal behavior of this compound derivatives. The data includes the onset temperature of decomposition (T5%), the temperature of maximum decomposition rate (Tmax), and the mass loss at specific stages. It is important to note that the thermal stability of a specific this compound derivative will depend on its substitution pattern.[1][2]

| Compound | R Group | T5% (°C) (Helium) | Tmax1 (°C) (Helium) | Δm1 (%) (Helium) | Residual Mass at 450°C (%) (Helium) | T5% (°C) (Air) |

| 1 | H | 253 | 333 | 68.9 | 28.9 | 275 |

| 2 | 4-CH₃ | 266 | 358 | 77.8 | 19.8 | 264 |

| 3 | 3-Cl | 266 | 344 | 65.2 | 31.8 | 283 |

| 4 | 4-Cl | 268 | 348 | 65.2 | 32.2 | 289 |

| 5 | 3,4-Cl₂ | 269 | 355 | 65.2 | 32.2 | 300 |

Data adapted from "Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates"[1][2]

The data indicates that the thermal stability of these heterocyclic compounds is influenced by the nature and position of the substituents on the phenyl ring. For instance, the presence of electron-withdrawing chlorine atoms tends to increase the thermal stability in an oxidizing atmosphere.[1]

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reproducible and reliable data.

2.1. Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of a compound.

-

Instrumentation: A standard thermogravimetric analyzer with a high-precision microbalance and a furnace capable of reaching at least 1000°C.

-

Sample Preparation:

-

The sample should be in a powdered form to ensure uniform heat distribution.

-

Accurately weigh 5-10 mg of the sample into an inert crucible (e.g., alumina).

-

-

Measurement Parameters:

-

Temperature Range: Ambient to 1000°C to ensure complete decomposition.

-

Heating Rate: A linear heating rate of 10°C/min is commonly used to achieve good resolution of thermal events.

-

Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon) and an oxidizing atmosphere (air) to understand the decomposition behavior under different conditions.

-

Purge Gas Flow Rate: 20-50 mL/min to maintain a consistent atmosphere.

-

-

Procedure:

-

Place the sample-containing crucible into the TGA instrument.

-

Purge the furnace with the desired gas for a sufficient time to establish a stable atmosphere.

-

Initiate the heating program.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the mass loss versus temperature to obtain the TGA curve.

-

The first derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rate (Tmax).

-

The onset temperature of decomposition (T5%) is typically defined as the temperature at which 5% mass loss occurs.

-

2.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material.

-

Instrumentation: A heat-flux or power-compensated DSC instrument.